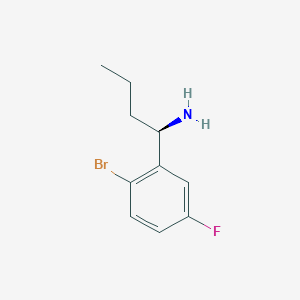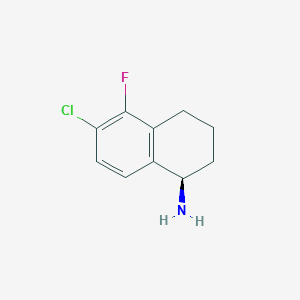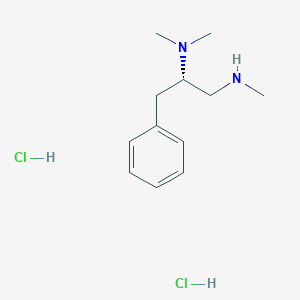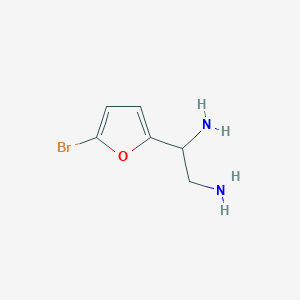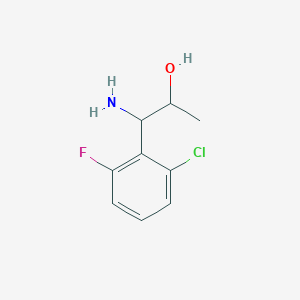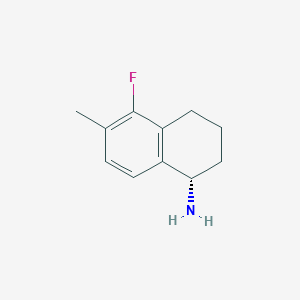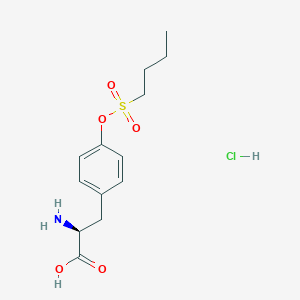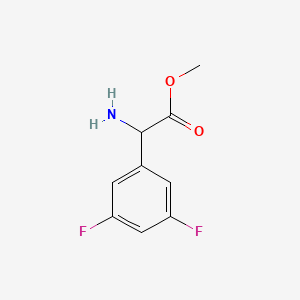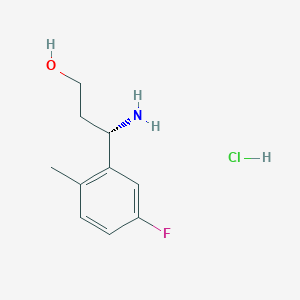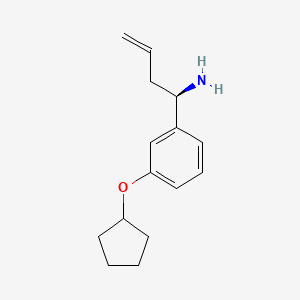
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butenylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:
-
Formation of the Cyclopentyloxyphenyl Intermediate:
Starting Material: 3-Hydroxyphenyl compound.
Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Butenylamine Chain:
Intermediate: 3-Cyclopentyloxyphenyl compound.
Reaction: Heck coupling with a butenylamine derivative.
Catalyst: Palladium(II) acetate with a phosphine ligand.
Conditions: Solvent like acetonitrile, under an inert atmosphere.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides or imines.
Reduction: Formation of saturated amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic systems due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its interaction with various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
作用機序
The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
類似化合物との比較
(1R)-1-(3-Methoxyphenyl)but-3-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)but-3-enylamine: Contains an ethoxy group, offering different steric and electronic properties.
Uniqueness:
Steric Effects: The cyclopentyloxy group provides unique steric hindrance, influencing the compound’s reactivity and binding properties.
Electronic Effects: The electron-donating nature of the cyclopentyloxy group can affect the compound’s chemical behavior, making it distinct from its methoxy and ethoxy analogs.
特性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |
InChIキー |
UVIJLKYLAQKBKE-OAHLLOKOSA-N |
異性体SMILES |
C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
正規SMILES |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


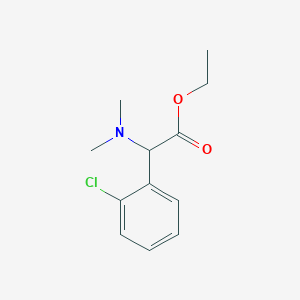
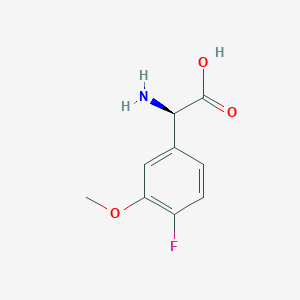
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
